molecular formula C13H14FN3O B12840315 KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL CAS No. 56877-15-7

KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL

Cat. No.: B12840315
CAS No.: 56877-15-7
M. Wt: 247.27 g/mol
InChI Key: GJKAEHDZZWMUDS-UHFFFAOYSA-N
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Description

Pyrazole Core Modifications

Position Substituent Electronic Effect
1 Methyl Electron-donating
3 Methyl Electron-donating
4 Methanone Electron-withdrawing
5 Methylamino Electron-donating

The 2-fluorophenyl group introduces steric bulk and electronic modulation via the ortho-fluorine atom , which enhances electrophilic aromatic substitution resistance. The methanone bridge at position 4 creates a planar configuration, facilitating π-π stacking interactions in biological systems.

Stereoelectronic Properties

  • SMILES Notation : O=C(C1=C(F)C=CC=C1)C2=C(N=C(N2C)NC)C
  • InChI Key : GJKAEHDZZWMUDS-UHFFFAOYSA-N
  • Molecular Formula : C₁₃H₁₄FN₃O

The methyl groups at positions 1 and 3 induce steric hindrance, restricting rotation about the pyrazole-methanone bond and stabilizing specific conformers.

Crystallographic Data and Conformational Isomerism

While experimental crystallographic data for this compound remain unpublished, computational models and analogs suggest a triclinic crystal system with a density of 1.21 g/cm³ . The ortho-fluorophenyl group likely adopts a dihedral angle of ~30° relative to the pyrazole plane, minimizing steric clashes with the methylamino group.

Conformational Dynamics

  • Rotatable Bonds : The methanone bridge and methylamino group allow three rotatable bonds, enabling transitions between syn and anti conformers.
  • Tautomerism : The methylamino group at position 5 may participate in prototropic tautomerism, though the methyl substitution at position 1 suppresses nitrogen inversion.

Comparative Structural Analysis with Related Pyrazolyl Ketones

The compound’s structure diverges from related pyrazolyl ketones in substituent patterns and bioactivity:

Substituent-Driven Comparisons

  • Chlorine-Substituted Analogs : Replacing fluorine with chlorine (e.g., WO2012008528A1) increases molecular weight by ~35 Da and enhances lipophilicity (LogP +0.5).
  • Methoxy Derivatives : Methoxy groups at the phenyl ring (e.g., OMFLWKHUXSMGIZ-UHFFFAOYSA-N) improve water solubility but reduce metabolic stability.
  • Amino vs. Methylamino : The 5-amino analog (CAS 31272-21-6) lacks the methyl group on the amino nitrogen, reducing steric shielding and increasing hydrogen-bonding potential.

Pharmacophoric Implications

The methylamino and ortho-fluorophenyl groups synergistically enhance binding to serotonin receptors (e.g., 5-HT₂C), as evidenced by antipsychotic activity in preclinical models. This contrasts with trifluoromethyl-substituted analogs (e.g., XAPWKJKPUFMVQB-UHFFFAOYSA-N), which exhibit stronger inverse agonism but poorer bioavailability.

Properties

CAS No.

56877-15-7

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

[1,3-dimethyl-5-(methylamino)pyrazol-4-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C13H14FN3O/c1-8-11(13(15-2)17(3)16-8)12(18)9-6-4-5-7-10(9)14/h4-7,15H,1-3H3

InChI Key

GJKAEHDZZWMUDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

The foundational method for pyrazole synthesis is the cyclocondensation of 1,3-diketones or 1,3-dicarbonyl compounds with hydrazine derivatives. This reaction forms the pyrazole ring by nucleophilic attack of hydrazine on the diketone, followed by ring closure and dehydration.

  • Example: Phenylhydrazine reacts with ethyl acetoacetate under reflux in ethanol to yield substituted pyrazoles with excellent yields (~95%) using nano-ZnO catalysis, as reported by Girish et al..

  • Optimization: Use of aprotic dipolar solvents (e.g., DMF, NMP) with added HCl accelerates dehydration and improves yields at ambient temperature.

Regioselective Synthesis from α,β-Ethylenic Ketones

Pyrazoles can also be synthesized from α,β-ethylenic ketones bearing leaving groups, which react with hydrazine derivatives to form pyrazolines. Subsequent elimination of the leaving group yields the pyrazole ring.

Methylamino Substitution

The methylamino group at the 5-position of the pyrazole ring is introduced either by:

  • Direct substitution on the pyrazole ring using methylamine or methylamino reagents under suitable conditions.

  • Alternatively, the methylamino substituent can be incorporated during the initial hydrazine derivative stage if methylhydrazine is used instead of hydrazine, allowing for regioselective substitution.

Detailed Preparation Procedure (Literature-Based Example)

A representative preparation procedure based on literature and patent data is as follows:

Step Description Conditions Yield/Notes
1 Synthesis of pyrazole intermediate by cyclocondensation of phenylhydrazine hydrochloride with ethyl (E)-2-cyano-3-ethoxyacrylate in ethanol Reflux at 110°C for 1 hour, followed by rotary evaporation and recrystallization 2.65 g isolated solid product
2 Reaction of pyrazole intermediate with 4-fluorophenylhydrazine hydrochloride in ethanol Stir overnight at 110°C, followed by basification with sodium bicarbonate and extraction with ethyl acetate Purified by silica gel chromatography to yield the fluorophenyl-substituted pyrazole
3 Introduction of methylamino group via reaction with methylamine or methylhydrazine derivatives Heating reaction mixture between 10°C to 100°C in suitable solvents (e.g., toluene, ethanol) High specificity ketone formation, as per patent WO2004020391

Solvents and Catalysts

  • Common solvents include ethanol, toluene, DMF, and other aprotic dipolar solvents to optimize yield and reaction rate.

  • Catalysts such as nano-ZnO have been reported to enhance reaction efficiency and yield in pyrazole synthesis.

Analytical Confirmation

The structure and purity of the synthesized compound are confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR).
  • Mass spectrometry (MS), e.g., APCI (m/z) for molecular ion confirmation.
  • Melting point determination.
  • Chromatographic purity via HPLC or silica gel chromatography.

Summary Table of Preparation Methods

Preparation Step Reactants Conditions Key Notes Reference
Pyrazole ring formation 1,3-diketone + hydrazine derivative Reflux in ethanol or aprotic solvent, with/without catalyst High yield, regioselective
Fluorophenyl ketone attachment Pyrazole intermediate + o-fluorophenyl ketone Controlled temperature, solvent-dependent Forms ketone linkage
Methylamino substitution Pyrazole or intermediate + methylamine/methylhydrazine 10–100°C, various solvents Introduces methylamino group

Research Findings and Optimization

  • Use of aprotic solvents with acid additives improves yield and reaction rate in pyrazole formation.

  • Nano-catalysts like nano-ZnO provide greener, more efficient synthesis routes with shorter reaction times.

  • The multi-step synthesis ensures high specificity, minimizing side products and improving purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydride, potassium carbonate

Major Products

    Oxidation: N-oxides

    Reduction: Alcohol derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C13H15ClFN3O
  • Molecular Weight : 245.234 g/mol
  • CAS Registry Number : 26308-46-3

The compound features a pyrazole ring substituted with a methylamino group and an o-fluorophenyl moiety, contributing to its biological activity and potential therapeutic uses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ketone derivatives, including the compound . For instance, derivatives similar to this ketone have shown significant activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups on the pyrazole ring enhances antibacterial efficacy, suggesting that modifications to the structure can lead to improved activity .

Anticancer Properties

The compound has been evaluated for its anticancer properties through assays conducted by the National Cancer Institute (NCI). Results indicated that it exhibits substantial growth inhibition against a variety of cancer cell lines. The mean GI50 values were reported at approximately 15.72 μM, indicating potential as a chemotherapeutic agent .

Study 1: Synthesis and Characterization

A study focused on synthesizing new derivatives based on the structure of ketone, 1,3-dimethyl-5-(methylamino)-4-pyrazolyl o-fluorophenyl. The synthesized compounds were characterized using spectral methods including NMR and mass spectrometry. The study found that specific substitutions on the pyrazole ring significantly impacted the biological activity, particularly enhancing antimicrobial properties .

Study 2: Structure-Activity Relationship (SAR)

Research has been conducted to explore the structure-activity relationship of various pyrazole derivatives. The findings suggest that modifications at the 4-position of the pyrazole ring can lead to increased potency against specific microbial strains. This SAR analysis is crucial for guiding future synthesis efforts aimed at developing more effective antimicrobial agents .

Mechanism of Action

The mechanism of action of KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The methylamino group in DSO500 reduces mutagenic potency compared to the amino group in PD 71627, as seen in their respective Salmonella assay thresholds (1 µmol/plate vs. 10 nmol/plate) . Methylation likely enhances metabolic stability but reduces direct DNA interaction.

Toxicity Profiles: PD 71627 exhibits 10-fold higher mutagenic potency than DSO500, underscoring the critical role of the 5-position substituent in genotoxicity . DSO500’s acute oral toxicity in rats (TD: 2366 mg/kg) suggests lower systemic toxicity compared to more reactive pyrazole derivatives .

Functional Analog Comparison: Antimicrobial Pyrazole Derivatives

Compounds from the International Journal of Molecular Sciences (2013) share structural motifs with DSO500 but differ in substituents (e.g., furyl, chlorophenyl). For example:

  • Bis[2-amino-6-(aryl)nicotinonitrile] (4a–c): These derivatives demonstrate broad-spectrum antimicrobial activity, with MIC values ≤ 25 µg/mL against Staphylococcus aureus and Escherichia coli .

Biological Activity

Ketone, 1,3-dimethyl-5-(methylamino)-4-pyrazolyl o-fluorophenyl is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including data tables and case studies.

  • Molecular Formula : C13_{13}H15_{15}ClFN3_3O
  • Molecular Weight : 283.735 g/mol
  • CAS Registry Number : 56877-15-7

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on specific enzymes and its potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that derivatives of pyrazole compounds often exhibit significant enzyme inhibitory activities. For instance:

  • Acetylcholinesterase (AChE) : Compounds similar to this compound have shown moderate inhibition of AChE, which is crucial for neurotransmission.
  • Butyrylcholinesterase (BChE) : Some studies report selective inhibition of BChE, which may have implications for treating neurological disorders like Alzheimer's disease .

2. Antimicrobial and Antioxidant Activity

The compound's structural analogs have demonstrated notable antimicrobial and antioxidant properties:

  • Antimicrobial Activity : Certain pyrazole derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth.
  • Antioxidant Activity : Pyrazole compounds have also been linked to antioxidant activities, which can help mitigate oxidative stress in biological systems .

Case Study 1: Antiviral Activity

A study evaluated the antiviral potential of pyrazole derivatives against the measles virus. The results indicated that certain compounds within this class could inhibit viral replication effectively, suggesting a pathway for developing antiviral agents .

Case Study 2: Antimalarial Properties

Research on pyrazole analogs has revealed their effectiveness against Plasmodium falciparum, the causative agent of malaria. Compounds were assessed for their ability to inhibit parasite growth in vitro, with several showing significant activity .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
1,3-Dimethyl-5-(methylamino)-pyrazoleAChE Inhibition157.31
1,3-Dimethyl-5-(methylamino)-pyrazoleBChE Inhibition46.42
Pyrazole Derivative AAntiviralN/A
Pyrazole Derivative BAntimalarialN/A

Q & A

Q. What are the recommended synthetic routes for preparing 1,3-dimethyl-5-(methylamino)-4-pyrazolyl o-fluorophenyl ketone, and what reaction conditions optimize yield and purity?

The synthesis typically involves condensation of substituted pyrazole precursors with fluorophenyl ketone derivatives. For example:

  • Step 1 : React 1,3-dimethyl-5-(methylamino)pyrazole with o-fluorobenzoyl chloride under anhydrous conditions (e.g., dry THF, 0–5°C).
  • Step 2 : Use a base like triethylamine to neutralize HCl byproducts and drive the reaction to completion .
  • Critical parameters : Temperature control (<10°C) minimizes side reactions (e.g., hydrolysis of the acyl chloride), and inert atmospheres (N₂/Ar) prevent oxidation of the methylamino group.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • X-ray crystallography : Use SHELX software (e.g., SHELXL) for refinement to resolve bond angles and confirm stereochemistry .
  • Spectroscopic analysis : Compare NMR (¹H/¹³C) and FTIR data with computational predictions (e.g., density functional theory (DFT) for vibrational modes). Discrepancies >5% in key peaks (e.g., C=O stretch at ~1700 cm⁻¹) suggest impurities .

Q. What safety protocols are essential when handling this compound?

  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to mutagenicity (Ames test: 1 µmol/plate) .
  • Thermal stability : Avoid temperatures >150°C to prevent decomposition into NOₓ and F⁻ vapors .

Advanced Research Questions

Q. How do electronic effects of the o-fluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The ortho-fluorine exerts strong electron-withdrawing effects via inductive withdrawal, polarizing the ketone carbonyl and enhancing electrophilicity. This facilitates nucleophilic attack at the carbonyl carbon (e.g., by amines or Grignard reagents). Computational studies (e.g., molecular electrostatic potential maps) quantify this effect, showing a 15–20% increase in reactivity compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
  • Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to mimic physiological conditions and reduce false negatives in cell-based assays .
  • Case example : Discrepancies in receptor binding affinity (e.g., GABAₐ vs. serotonin receptors) may arise from assay-specific interference; orthogonal validation (SPR, ITC) is recommended .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Focus on hydrogen bonding between the methylamino group and catalytic residues (e.g., Asp/Glu in proteases).
  • MD simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex. A root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. What analytical methods differentiate between polymorphic forms of this compound?

  • PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data.
  • DSC/TGA : Identify endothermic peaks corresponding to polymorph transitions (e.g., Form I to Form II at ~120°C) .

Data Contradiction Analysis

Q. How to address conflicting toxicity reports (e.g., mutagenicity vs. non-toxicity in mammalian cells)?

  • Dose-response reevaluation : Test lower concentrations (nM–µM range) to identify threshold effects.
  • Metabolite screening : Use LC-MS to detect reactive intermediates (e.g., nitroso derivatives) that may explain discrepancies .

Q. Why do crystallographic data sometimes show disordered pyrazole rings, and how is this resolved?

  • Disorder causes : Rapid crystallization or solvent inclusion during lattice formation.
  • Mitigation : Recrystallize from slow-evaporating solvents (e.g., hexane:ethyl acetate) and apply SHELXL restraints (e.g., SIMU/DELU) during refinement .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

Technique Key Peaks Interpretation
¹H NMRδ 2.35 (s, 3H, CH₃)Methyl group on pyrazole
¹³C NMRδ 168.9 (C=O)Ketone carbonyl
FTIR1705 cm⁻¹ (C=O stretch)Confirms ketone functionality

Q. Table 2. Comparative Reactivity of Fluorinated vs. Non-Fluorinated Analogs

Substituent Electrophilicity Index (eV) Nucleophilic Attack Rate (k, s⁻¹)
o-Fluorophenyl3.450.12
Phenyl2.980.10

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